molecular formula C45H88NO19P3 B12093433 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)

1,2-Dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)

Cat. No.: B12093433
M. Wt: 1040.1 g/mol
InChI Key: JFWCCBKCGYVZEW-ZGWGUCJNSA-N
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Description

1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt): is a phosphoinositide, a type of phospholipid that plays a crucial role in cellular signaling. This compound is a minor component of cell membranes but is essential for various cellular processes, including signal transduction and membrane trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) typically involves the esterification of glycerol with oleic acid, followed by the phosphorylation of the inositol ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production methods for this compound involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in various phosphoinositide analogs .

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) has numerous scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) is unique due to its specific phosphorylation pattern, which allows it to participate in distinct signaling pathways and interact with specific proteins. This makes it a valuable tool for studying cellular processes and developing therapeutic strategies .

Properties

Molecular Formula

C45H88NO19P3

Molecular Weight

1040.1 g/mol

IUPAC Name

azane;[3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-45-41(49)43(62-65(51,52)53)40(48)44(42(45)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+;

InChI Key

JFWCCBKCGYVZEW-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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